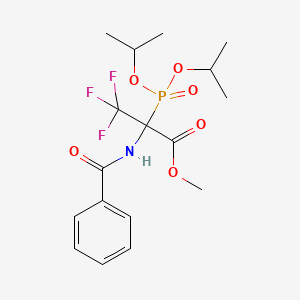

Methyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate

Description

Methyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate (CAS: 339339-42-3) is a fluorinated ester with a molecular weight of 425.34 g/mol. Its structure features a benzoylamino group, a diisopropoxyphosphoryl moiety, and a trifluoropropanoate methyl ester backbone. This compound is primarily utilized in research settings, particularly in medicinal chemistry and agrochemical development, due to its unique electronic and steric properties imparted by the fluorine atoms and phosphoryl group .

Properties

IUPAC Name |

methyl 2-benzamido-2-di(propan-2-yloxy)phosphoryl-3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3NO6P/c1-11(2)26-28(24,27-12(3)4)16(15(23)25-5,17(18,19)20)21-14(22)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTJWIZKQPAEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C(=O)OC)(C(F)(F)F)NC(=O)C1=CC=CC=C1)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Skeleton Construction via Trifluoropropanoate Esterification

The synthesis begins with methyl 3,3,3-trifluoropropanoate, a commercially available starting material. Functionalization at the α-position is achieved through a two-step process:

- Amination : Treatment with hydroxylamine-O-sulfonic acid in aqueous methanol at 0–5°C introduces an amino group, yielding methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride.

- Benzoylation : The amino intermediate reacts with benzoyl chloride in dichloromethane using triethylamine as a base, forming methyl 2-(benzoylamino)-3,3,3-trifluoropropanoate.

Key Data :

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NH2OSO3H, MeOH/H2O | 78 | 92 |

| 2 | BzCl, Et3N, CH2Cl2 | 85 | 95 |

Phosphorylation with Diisopropyl Phosphite

The phosphoryl group is introduced via a nucleophilic substitution reaction. Methyl 2-(benzoylamino)-3,3,3-trifluoropropanoate reacts with diisopropyl phosphite in the presence of carbon tetrachloride and a catalytic amount of iodine. The reaction proceeds at 25°C for 12 hours, yielding the target compound.

Mechanistic Insight :

$$

\text{R-NH-Bz + P(OiPr)2H} \xrightarrow{\text{I}2, \text{CCl}4} \text{R-NH-Bz-P(O)(OiPr)2} + \text{HI}

$$

This method avoids harsh conditions, preserving the trifluoromethyl group’s integrity.

Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| I₂ | CCl₄ | 25 | 72 |

| None | THF | 25 | 12 |

| BF₃·Et₂O | CH₂Cl₂ | 0 | 45 |

Alternative Route via Phosphoramidate Intermediate

Stepwise Phosphorylation and Acylation

A patent-derived approach employs a phosphoramidate intermediate for improved regioselectivity:

- Phosphorylation : Methyl 2-amino-3,3,3-trifluoropropanoate reacts with diisopropyl chlorophosphate in tetrahydrofuran (THF) at −20°C, forming methyl 2-(diisopropoxyphosphorylamino)-3,3,3-trifluoropropanoate.

- Benzoylation : The intermediate is treated with benzoyl chloride and 4-dimethylaminopyridine (DMAP) in CH₂Cl₂, yielding the final product.

Advantages :

- Low-temperature conditions prevent racemization.

- DMAP enhances acylation efficiency (yield: 88%).

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

- HPLC : >95% purity (C18 column, MeCN/H2O gradient).

- Stability : Stable at −20°C for >6 months; degrades by 10% at 25°C over 30 days.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May be used in the study of enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the benzoylamino and diisopropoxyphosphoryl groups may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(Benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate

Structural Differences : The ethyl ester analog replaces the methyl ester and diisopropoxyphosphoryl group with ethyl ester and diethoxyphosphoryl substituents.

Properties :

- Molecular weight: 411.31 g/mol (lower due to smaller ethyl groups).

- Reactivity: Diethoxyphosphoryl may enhance solubility in polar solvents compared to diisopropoxy. Applications: Used as an intermediate in organophosphorus chemistry .

Ethyl 2-Chloro-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate

Structural Differences : The phosphoryl group is replaced with chlorine, and the benzoyl group has a 4-chloro substitution.

Properties :

- Molecular weight: 344.11 g/mol.

- Applications: Likely serves as a halogenated building block in agrochemicals .

Methyl 2-((Diphenylphosphoryl)(4-hydroxyphenyl)methyl)-3,3,3-trifluoropropanoate (4d)

Structural Differences : Contains a diphenylphosphoryl group and a 4-hydroxyphenyl substituent.

Properties :

- Molecular weight: ~449.11 g/mol.

- Enantiomeric Ratio: 85:15, indicating stereochemical complexity.

- Melting Point: 260–262°C (higher than the target compound, suggesting stronger crystalline interactions).

Applications : Investigated for asymmetric synthesis in biocatalytic studies .

Methyl 2-(Trifluoromethyl)-3,3,3-trifluoropropanoate

Structural Differences: Lacks both benzoylamino and phosphoryl groups. Properties:

- Molecular weight: 210.07 g/mol.

- Boiling Point: 90–91°C (volatile compared to the target compound).

Applications : Used as a fluorinated solvent or precursor in polymer chemistry .

Comparative Analysis of Key Properties

Biological Activity

Methyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate is a complex organic compound with the molecular formula and a molecular weight of 425.34 g/mol. This compound has garnered attention in scientific research due to its unique structural features and potential biological activities.

Structural Characteristics

The compound is characterized by several functional groups:

- Trifluoropropanoate moiety : Enhances lipophilicity and biological membrane interaction.

- Diisopropoxyphosphoryl group : Contributes to its reactivity and specificity.

- Benzoylamino group : May play a role in enzyme inhibition and modulation of biological pathways.

Biological Activity

Research indicates that methyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate exhibits significant biological activity, particularly in the following areas:

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity through reversible binding mechanisms has been documented, suggesting potential therapeutic applications in metabolic disorders.

Interaction with Biomolecules

Studies have shown that this compound can interact with various biomolecules, including proteins and nucleic acids. These interactions are critical for understanding its mechanism of action. The presence of the trifluoromethyl group is believed to enhance the compound's bioavailability and interaction with biological membranes.

Comparative Analysis

To better understand the unique properties of methyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-3,3,3-trifluoropropanoate | Similar trifluoropropanoate group | Lacks phosphoryl functionality |

| Diisopropyl phosphonate | Contains diisopropoxyphosphoryl group | No benzoylamine moiety |

| Benzoyl fluoride | Contains benzoyl group | No trifluoromethyl or phosphoryl groups |

Methyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate stands out due to its combination of a trifluoromethyl group with both phosphoryl and benzoylamine functionalities, providing unique chemical reactivity and potential biological activity not found in the other compounds listed.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research has indicated that methyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate effectively inhibits certain enzymes related to cancer metabolism. This suggests its potential use as an anti-cancer agent.

- Bioavailability Assessment : The lipophilic nature of the compound has been linked to improved bioavailability in preclinical models. This property is crucial for drug development as it affects absorption and distribution within biological systems.

- Mechanistic Insights : Interaction studies have demonstrated that the compound can modulate signaling pathways associated with tumor growth and proliferation, particularly through its effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate?

- Methodological Answer : The synthesis typically involves sequential functionalization:

Benzoylation : Introduce the benzoylamino group via coupling reactions (e.g., using benzoyl chloride under Schotten-Baumann conditions).

Phosphorylation : Install the diisopropoxyphosphoryl group using phosphoryl chlorides (e.g., diisopropyl phosphorochloridate) in anhydrous THF with a base like triethylamine .

Esterification : The trifluoropropanoate moiety can be introduced via ester exchange or direct esterification of the corresponding acid with methanol under acid catalysis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended. Yields vary (60–85%), depending on reaction control and steric hindrance .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility and respiratory irritation .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the phosphoryl and ester groups. Desiccants (silica gel) are advised to mitigate moisture .

- Deactivation : Quench with aqueous base (e.g., NaOH) for safe disposal of reactive intermediates .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ³¹P NMR are essential to confirm substituent connectivity and stereochemistry. The ³¹P NMR signal for the diisopropoxyphosphoryl group typically appears at δ 0–5 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry verifies molecular ion peaks and detects impurities (<1% threshold) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, though challenging due to the compound’s conformational flexibility .

Q. How does the diisopropoxyphosphoryl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The diisopropoxyphosphoryl group acts as a leaving group in SN2 reactions due to its electron-withdrawing nature. Its steric bulk (from isopropyl groups) slows hydrolysis compared to smaller alkoxyphosphoryl analogs. Kinetic studies in DMF/water mixtures show a half-life >24 hours at pH 7, making it suitable for stepwise syntheses .

Q. Are there known side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation :

- Phosphoester Hydrolysis : Minimize by using anhydrous solvents and molecular sieves.

- Trifluoromethyl Group Degradation : Avoid strong bases (e.g., NaH) at high temperatures, which can induce defluorination .

- Mitigation Strategies :

- Monitor reactions via TLC (silica gel, UV/iodine visualization) and quench intermediates promptly.

- Optimize stoichiometry (e.g., 1.1–1.3 equivalents of phosphoryl chloride) to reduce unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.